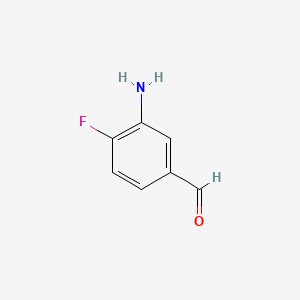

3-Amino-4-fluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a fluorine atom at the fourth position

Mécanisme D'action

Target of Action

3-Amino-4-fluorobenzaldehyde is a synthetic intermediate . It is primarily used in the synthesis of various organic compounds, including heterocycles . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

The compound acts through nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . This reaction probably occurs by an addition-elimination mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of various organic compounds, including heterocycles . The compound can also be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The result of the action of this compound is the formation of new organic compounds. For example, it can react with 4-fluorobenzaldehyde under reflux in DMF in the presence of potassium carbonate to give 4-aminobenzaldehydes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction it undergoes can be affected by the presence of electron-acceptor substituents in the ortho- and para-positions . Additionally, the reaction conditions, such as temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

3-Amino-4-fluorobenzaldehyde participates in biochemical reactions, particularly in the synthesis of important heterocyclic quinolines spiro derivatives . The lone pair of the fluorine atom in this compound is ρ,π-conjugated with the double bond or with a π-electronic system of the ring This property makes it an interesting reactant in biochemical reactions

Molecular Mechanism

The molecular mechanism of action of this compound involves a possible reaction mechanism including Knoevenagel condensation followed by aromatic nucleophilic substitution

Temporal Effects in Laboratory Settings

It is known that the synthesis of 4-aminobenzaldehydes, which includes this compound, is a long process (over 20 hours) .

Metabolic Pathways

It is known that heterocyclic amines react with 4-fluorobenzaldehyde under reflux in DMF in the presence of potassium carbonate within 20 hours to give 4-aminobenzaldehydes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-4-fluorobenzaldehyde can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-fluorobenzaldehyde with an amine, such as morpholine, piperidine, or cytisine, under reflux in dimethylformamide (DMF) in the presence of potassium carbonate. The reaction typically proceeds via an addition-elimination mechanism, where the fluorine atom is replaced by the amino group .

Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions.

Condensation Reactions: It can form Schiff bases through condensation with primary amines.

Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like potassium carbonate in DMF.

Condensation Reactions: Primary amines under acidic or basic conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products:

Schiff Bases: Formed from condensation reactions.

Carboxylic Acids and Alcohols: Resulting from oxidation and reduction of the aldehyde group.

Applications De Recherche Scientifique

3-Amino-4-fluorobenzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and polymers.

Comparaison Avec Des Composés Similaires

4-Aminobenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.

3-Fluorobenzaldehyde:

4-Fluorobenzaldehyde: Similar structure but without the amino group, leading to different chemical behavior.

Uniqueness: 3-Amino-4-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity, making it valuable for specific synthetic applications and research studies.

Activité Biologique

3-Amino-4-fluorobenzaldehyde (CAS No. 1005507-27-6) is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features an amino group (-NH2) and a fluorine atom attached to a benzaldehyde moiety. The molecular formula is C7H6FNO with a molecular weight of approximately 141.13 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of specific enzymes or receptors critical for microbial survival.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | S. aureus | 12.5 | |

| N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | E. coli | 15.0 | |

| This compound Derivative X | Candida albicans | 8.0 |

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of this compound and its derivatives. Notably, some derivatives displayed low cytotoxicity against human lung fibroblasts and primary mouse macrophages, suggesting potential therapeutic applications without significant side effects.

Table 2: Cytotoxicity Profiles

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Human Lung Fibroblasts | >200 | |

| Derivative Y | Primary Mouse Macrophages | >150 |

The biological activity of this compound can be attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The amino group may facilitate binding to target enzymes or receptors, while the fluorine atom enhances the compound's overall reactivity.

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various derivatives against multi-drug resistant strains. The results indicated that certain modifications to the benzaldehyde core significantly enhanced antibacterial activity, with some compounds showing IC50 values in the low micromolar range against resistant strains.

- Anticancer Potential : Another research effort focused on the potential anticancer properties of this compound derivatives, particularly their effects on aldehyde dehydrogenases (ALDHs), which are overexpressed in many cancer types. Some derivatives exhibited potent inhibitory activity against ALDH isoforms, indicating a promising avenue for cancer therapy.

Propriétés

IUPAC Name |

3-amino-4-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMDGMKHHDLUMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.